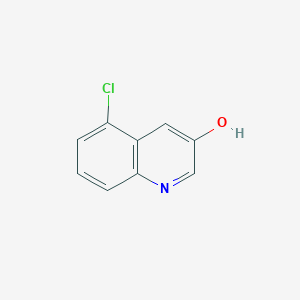

5-Chloroquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPGQWORGIUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-Chloroquinolin-3-ol from 4-chloroaniline

An In-Depth Technical Guide to the Synthesis of 5-Chloroquinolin-3-ol from 4-Chloroaniline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. The specific substitution pattern on the quinoline ring system profoundly influences its biological activity, making the development of precise synthetic routes to novel analogues a critical endeavor for drug discovery professionals.

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, starting from the readily available precursor, 4-chloroaniline. The synthesis of this specific target molecule presents notable challenges, particularly concerning the regiochemical control during the formation of the quinoline core and the subsequent introduction of a hydroxyl group at the C-3 position.

As Senior Application Scientists, our focus extends beyond a mere recitation of procedural steps. This document elucidates the underlying chemical principles, explains the causality behind experimental choices, and addresses the critical challenges inherent in the synthesis. We will navigate through a multi-step approach, grounded in established name reactions, while also proposing logical solutions for steps lacking direct precedent in current literature.

Chapter 1: Retrosynthetic Analysis and Strategic Blueprint

A retrosynthetic analysis of the target molecule, this compound, suggests a strategy centered around the construction of the core quinoline ring system, followed by functional group manipulations. The most logical and widely adopted method for constructing a 4-hydroxyquinoline scaffold from an aniline derivative is the Gould-Jacobs reaction. This forms the foundation of our proposed pathway.

Caption: Workflow of the Gould-Jacobs Reaction.

The Critical Issue: Regioselectivity

When using an asymmetrically substituted aniline like 4-chloroaniline, the thermal cyclization can occur at two different ortho positions relative to the amino group (C-2 and C-6). This leads to the formation of a mixture of two isomeric products: the desired 5-chloro-4-hydroxyquinoline and the undesired 7-chloro-4-hydroxyquinoline. [1][2]

Caption: Regioselective pathways in the Gould-Jacobs cyclization.

The ratio of these isomers is influenced by both steric and electronic factors. The chlorine atom is an ortho-, para-directing deactivator. Electronically, both ortho positions are similarly deactivated. Sterically, the C-2 position is less hindered than the C-6 position, which might favor the formation of the 7-chloro isomer. However, literature on the cyclization of similar 3-substituted anilines shows that a mixture is almost always obtained. [2]Therefore, a robust method for the separation of these isomers is a non-negotiable requirement of this synthetic route.

Chapter 3: Detailed Experimental Protocols

This chapter provides a step-by-step methodology for the synthesis. Note that the final conversion to this compound is a proposed route based on standard organic transformations, as direct literature precedent is scarce.

Protocol 3.1: Synthesis of Ethyl 5-chloro- and 7-chloro-4-hydroxyquinoline-3-carboxylate

Principle: This two-step, one-pot procedure involves the initial condensation of 4-chloroaniline with DEEM, followed by high-temperature cyclization to form the quinolone ring system. High-boiling point solvents like Dowtherm A or diphenyl ether are typically required for the cyclization. [3]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |

|---|---|---|---|---|

| 4-Chloroaniline | 127.57 | 12.76 g | 0.10 | 1.0 |

| Diethyl ethoxymethylenemalonate | 216.22 | 22.7 g | 0.105 | 1.05 |

| Diphenyl ether | 170.21 | 200 mL | - | - |

Procedure:

-

Combine 4-chloroaniline (12.76 g, 0.10 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol) in a round-bottom flask.

-

Heat the mixture at 120-130 °C for 1 hour. During this time, ethanol will distill from the reaction mixture, indicating the formation of the anilinomethylenemalonate intermediate.

-

Carefully add the hot reaction mixture to 200 mL of pre-heated diphenyl ether at 250 °C.

-

Maintain the temperature at 250 °C and stir vigorously for 30 minutes. The cyclization product will precipitate from the hot solution.

-

Allow the mixture to cool to room temperature.

-

Filter the solid precipitate and wash thoroughly with hexane or toluene to remove the high-boiling solvent.

-

Dry the solid product under vacuum. The resulting solid is a mixture of ethyl 5-chloro- and 7-chloro-4-hydroxyquinoline-3-carboxylate.

Purification (Isomer Separation): Separation of the 5- and 7-chloro isomers is the most critical purification step.

-

Fractional Crystallization: This is often the first method attempted. Due to differences in solubility and crystal packing, it may be possible to selectively crystallize one isomer from a suitable solvent system (e.g., ethanol, acetic acid, or DMF). This process may need to be repeated several times to achieve high purity.

-

Column Chromatography: If crystallization is ineffective, separation can be achieved using silica gel column chromatography. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol with a gradual polarity gradient should be employed. The separation will need to be monitored carefully by TLC.

Protocol 3.2: Proposed Synthesis of this compound

This section outlines a proposed three-step conversion of the isolated ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate to the final product.

Step 3.2.1: Saponification and Decarboxylation

Principle: The ethyl ester is hydrolyzed to a carboxylic acid under basic conditions, which is then decarboxylated at high temperature to yield 5-chloro-4-hydroxyquinoline.

Procedure:

-

Suspend the purified ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture until the solid completely dissolves (typically 1-2 hours).

-

Cool the solution and acidify with concentrated HCl to precipitate the 5-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Filter the solid, wash with water, and dry thoroughly.

-

Place the dried carboxylic acid in a flask and heat to its melting point (typically >250 °C) until gas evolution (CO2) ceases. The solid will re-solidify upon completion.

-

The resulting solid is crude 5-chloro-4-hydroxyquinoline, which can be purified by recrystallization.

Step 3.2.2: Chlorination of the 4-Hydroxy Group

Principle: The 4-hydroxy group (or its tautomeric 4-oxo form) is converted to a 4-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This creates a leaving group at the C-4 position.

Procedure:

-

Carefully add 5-chloro-4-hydroxyquinoline to an excess of phosphorus oxychloride (POCl₃).

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude 4,5-dichloroquinoline.

-

Filter the solid, wash with water, and purify by recrystallization or chromatography.

Step 3.2.3: Introduction of the 3-Hydroxy Group (Proposed)

Principle: This is the most speculative step. A plausible route involves the formation of an intermediate that can be converted to a hydroxyl group. One such approach is via an N-oxide rearrangement.

Procedure (Conceptual):

-

N-Oxidation: Treat 4,5-dichloroquinoline with an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid to form the corresponding N-oxide.

-

Rearrangement: Heat the N-oxide in acetic anhydride. This can induce a rearrangement, potentially introducing an acetoxy group at the C-3 position.

-

Hydrolysis: Subsequent hydrolysis of the acetoxy group under acidic or basic conditions would yield the desired this compound. This step would also likely hydrolyze the 4-chloro group back to a 4-hydroxy group, requiring re-chlorination and subsequent reduction if the 4-chloro is not desired in the final product. Given the target is a 3-ol, this pathway presents significant challenges in selectivity.

An alternative, more modern approach could involve directed C-H oxidation, but this would require specialized catalysts and conditions beyond the scope of this fundamental guide. The N-oxide route, while complex, is based on known quinoline chemistry.

Conclusion

The synthesis of this compound from 4-chloroaniline is a challenging but feasible endeavor for the experienced synthetic chemist. The pathway is anchored by the well-established Gould-Jacobs reaction, but success is critically dependent on overcoming the inherent lack of regioselectivity in the key cyclization step. This necessitates a rigorous and efficient method for isomer separation, which should be considered the primary bottleneck of the synthesis.

Furthermore, the conversion of the intermediate 4-hydroxyquinoline to the target 3-hydroxyquinoline is not trivial and requires a multi-step functional group interconversion strategy. The proposed route via an N-oxide rearrangement provides a logical, albeit potentially low-yielding, pathway.

This guide highlights that while a direct, high-yielding synthesis is not yet established, a combination of classical reactions and careful purification provides a rational approach. Future research in this area should focus on developing more regioselective cyclization methods or novel C-H functionalization strategies to more efficiently access this and other valuable quinoline analogues.

References

-

Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

-

Lin, W., Chen, Y., & He, M. (2014). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 4(73), 38931-38935. [Link]

-

Molecules. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Verma, A. K., et al. (2021). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 26(15), 4478. [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinolines from aniline and propanol over modified USY zeolite. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Retrieved from [Link]

-

SciSpace. (1972). Preparation of hydroxyquinolines. Retrieved from [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Chloroquinolin-8-ol: Structure, Properties, and Applications

A Note to the Reader: Initial research for this technical guide on "5-Chloroquinolin-3-ol" revealed a significant scarcity of publicly available scientific data for this specific isomer. To provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals, this guide has been pivoted to focus on the well-characterized and structurally related isomer, 5-Chloroquinolin-8-ol . This compound, also known by the common name Cloxyquin, offers a wealth of technical information and serves as an exemplary case study for a chloro-substituted quinolinol.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a chlorine atom and a hydroxyl group to the quinoline ring system can significantly modulate its physicochemical properties and pharmacological effects. 5-Chloroquinolin-8-ol (Cloxyquin) is a monohalogenated 8-hydroxyquinoline that has garnered considerable interest for its potent antimicrobial and potential anticancer activities.[1][2] This guide provides a detailed exploration of the chemical properties, structure, synthesis, and biological applications of 5-Chloroquinolin-8-ol, offering insights for its use in research and drug development.

Chemical Structure and Properties

5-Chloroquinolin-8-ol is a crystalline solid, typically appearing as a light green to grey powder.[3][4] The presence of the chlorine atom at the C5 position and the hydroxyl group at the C8 position of the quinoline ring are critical to its chemical and biological characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloroquinolin-8-ol is presented in the table below. These properties are fundamental to understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| CAS Number | 130-16-5 | [3][5] |

| Molecular Formula | C₉H₆ClNO | [5][6] |

| Molecular Weight | 179.60 g/mol | [5][6] |

| Melting Point | 122-124 °C | [3][7] |

| Boiling Point | 348.7±22.0 °C (Predicted) | [3] |

| Solubility | 0.019 g/L (experimental) | [3] |

| pKa | 3.77±0.10 (Predicted) | [3] |

| LogP | 2.9 (Predicted) | [8] |

| Appearance | Light green to grey powder | [3] |

The limited aqueous solubility and the lipophilic nature, as indicated by the predicted LogP value, are important considerations for formulation and drug delivery studies. The hydroxyl group at the 8-position allows 5-Chloroquinolin-8-ol to act as a chelating agent, a property that is believed to be central to its mechanism of action.[9]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum would display nine unique signals corresponding to the carbon atoms of the quinoline ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹, and characteristic peaks for the C=C and C=N stretching vibrations of the aromatic quinoline core.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.6), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Reactivity

The synthesis of 5-Chloroquinolin-8-ol can be achieved through several synthetic routes, with the Skraup synthesis and its modifications being a common approach for quinoline derivatives. A general and efficient method involves the reaction of 4-chloro-2-aminophenol with a suitable three-carbon synthon like acrolein diethyl acetal in the presence of an acid catalyst.[10]

A typical laboratory-scale synthesis protocol is outlined below:

Experimental Protocol: Synthesis of 5-Chloro-8-hydroxyquinoline[10]

-

To a round-bottomed flask, add 4-chloro-2-aminophenol (~1 mmol) and a 1N HCl solution (82.5 mL).

-

Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.

-

Reflux the resulting solution at 111°C for 24 hours.

-

After cooling to room temperature, neutralize the solution to a pH of 7-8 by the careful addition of solid sodium carbonate (Na₂CO₃).

-

Extract the product into dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography (eluent: a mixture of 15% ethyl acetate/cyclohexane and methanol) to yield the pure 5-chloro-8-hydroxyquinoline.

The reactivity of 5-Chloroquinolin-8-ol is largely dictated by the quinoline ring system, the hydroxyl group, and the chlorine substituent. The hydroxyl group can undergo O-alkylation and O-acylation reactions.[11] The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing substituents.

Applications in Drug Development and Research

5-Chloroquinolin-8-ol has demonstrated a range of biological activities, making it a compound of interest for further investigation and development.

Antimicrobial Activity

Cloxyquin exhibits potent activity against a variety of microorganisms, including bacteria, fungi, and protozoa.[1][9] Of particular significance is its efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains.[9] The minimum inhibitory concentrations (MICs) have been reported to range from 0.062 to 0.25 µg/mL against various clinical isolates of M. tuberculosis.[9] This potent antitubercular activity has positioned 5-Chloroquinolin-8-ol as a promising lead compound for the development of new anti-TB drugs.[12]

The proposed mechanism of its antimicrobial action is linked to its ability to chelate metal ions, particularly iron, which are essential for microbial growth and enzymatic function.[9] By depriving the microbes of these essential nutrients, 5-Chloroquinolin-8-ol can inhibit their proliferation.

Anticancer Activity

Recent studies have also explored the potential of 5-Chloroquinolin-8-ol as an anticancer agent.[13] It has been shown to suppress the growth of melanoma cells in a dose-dependent manner and inhibit cell migration.[14] The anticancer mechanism is thought to involve the suppression of glycolysis in cancer cells.[14]

Chelating Properties and Other Applications

The chelating properties of 5-Chloroquinolin-8-ol make it a useful tool in various chemical and biological studies. It can be used as a chelating agent to bind and neutralize metal ions in different formulations.[15] This property is also being explored for its potential therapeutic effects in neurodegenerative diseases where metal dyshomeostasis is implicated.[16]

Experimental Workflows and Methodologies

Workflow for Evaluating Antimicrobial Activity

A typical workflow for assessing the in vitro antimicrobial activity of 5-Chloroquinolin-8-ol is depicted in the following diagram.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 5-Chloroquinolin-8-ol.

Safety and Handling

5-Chloroquinolin-8-ol is considered a hazardous substance and should be handled with appropriate safety precautions.[17][18] It can cause skin, eye, and respiratory tract irritation.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling this compound.[19] A respirator should be used if dusty conditions are expected.[19]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[3][18]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[19] For skin contact, wash off with soap and plenty of water.[19] If inhaled, move to fresh air.[18] Seek medical attention if irritation persists.[19]

Conclusion

5-Chloroquinolin-8-ol is a versatile and potent compound with significant potential in drug discovery, particularly in the development of new antimicrobial and anticancer agents. Its well-defined chemical structure and properties, coupled with established synthetic routes, make it an accessible tool for researchers. A thorough understanding of its biological activities and mechanism of action, along with strict adherence to safety protocols, is essential for its effective and safe use in the laboratory and in the development of future therapeutics.

References

-

5-Chloroquinolin-8-ol; 7-chloroquinolin-8-ol. PubChem. National Center for Biotechnology Information.

-

5-Chloro-8-quinolinol. Santa Cruz Biotechnology.

-

5-Chloro-8-hydroxyquinoline. ChemicalBook.

-

Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applications.

-

5-Chloro-8-quinolinol 95%. Sigma-Aldrich.

-

Chemical Properties of Cloxyquin (CAS 130-16-5). Cheméo.

-

5-Chloro-8-hydroxyquinoline. ChemBK.

-

5-Chloro-8-quinolinol 95%. Merck Millipore.

-

CAS RN 130-16-5. Fisher Scientific.

-

Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106.

-

Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Molecules, 20(11), 20035-20043.

-

5-Chloro-8-quinolinol Safety Data Sheet. Santa Cruz Biotechnology.

-

5-Chloro-8-quinolinol 95%. Sigma-Aldrich.

-

Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Chemistry & Biodiversity.

-

5-Chloro-8-hydroxyquinoline synthesis. ChemicalBook.

-

5-Chloro-8-hydroxyquinoline. PubChem. National Center for Biotechnology Information.

-

A kind of preparation method of 5- chloro-8-hydroxyquinolines. Google Patents.

-

Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.

-

5-Chloro-8-hydroxyquinoline Formula. ECHEMI.

-

Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer.

-

5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Numerous Applications.

-

SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. Fisher Scientific.

-

5-Chloro-8-hydroxyquinoline (cas 130-16-5) SDS/MSDS download. Guidechem.

-

Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers, 14(3), 410.

-

5-Chloro-8-hydroxyquinoline - Safety Data Sheet. ChemicalBook.

-

The structure and numbering of 5-chloro-8-hydroxyquinoline. ResearchGate.

-

Synthetic scheme for the synthesis of 5-chloromethyl-8-quinoline hydrochloride (2). ResearchGate.

-

5-chloro-8-hydroxyquinoline. Stenutz.

-

Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. International Journal of Molecular Sciences, 21(1), 169.

-

5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. JIN DUN CHEMISTRY.

-

5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply. Cion Pharma.

-

5-Chloro-8-hydroxyquinoline Biological Activity. Chemsrc.

-

5-Chloro-8-hydroxyquinoline. Solubility of Things.

-

5-chloroquinolin-8-ol. Sigma-Aldrich.

Sources

- 1. echemi.com [echemi.com]

- 2. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]

- 3. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. scbt.com [scbt.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 5-氯-8-喹啉醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cionpharma.com [cionpharma.com]

- 14. chembk.com [chembk.com]

- 15. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals [jindunchemical.com]

- 16. mdpi.com [mdpi.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. 5-Chloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]

Spectroscopic Analysis of 5-Chloroquinolin-3-ol: A Case of Undetermined Data

A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for the compound 5-Chloroquinolin-3-ol has revealed a significant gap in the available scientific literature and spectral databases. Despite targeted searches for the compound and its CAS number (1261487-89-1), no publicly accessible experimental spectra have been found.

This presents a unique challenge in compiling a detailed technical guide as requested. The core of such a guide relies on the interpretation and discussion of existing, verifiable data. While information is available for isomers such as 5-chloroquinolin-4-ol and 5-chloroquinolin-8-ol, this data is not transferable due to the different substitution patterns which would lead to distinct spectroscopic characteristics.

The absence of this foundational data makes it impossible to construct an in-depth technical guide on the experimental spectroscopic properties of this compound at this time. Such a guide would require, at a minimum, published and validated spectral data from which to draw analysis and insights.

Alternative Approaches

Given the current lack of experimental data for this compound, we can propose two alternative paths forward:

-

A Technical Guide on a Closely Related Isomer: We could proceed with creating a comprehensive technical guide on a structurally similar compound for which ample spectroscopic data exists, such as 5-Chloroquinolin-8-ol . This would allow for a detailed exploration of the spectroscopic principles and data interpretation within the chloroquinoline family, which could serve as a valuable reference for researchers working with related compounds.

-

A Theoretical and Predictive Analysis: An alternative approach would be to generate a theoretical guide based on predicted spectroscopic data for this compound. This would involve using computational chemistry software to predict the ¹H NMR, ¹³C NMR, IR, and mass spectra. It is crucial to note that this would be a theoretical exercise and the data would not be experimental. This guide would focus on the methodology of spectral prediction and the anticipated spectral features based on the molecular structure, but it would need to be clearly stated that these are not experimentally verified results.

We await your guidance on which of these alternative approaches would be most beneficial for your research and drug development professionals.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 5-Chloroquinolin-8-ol: Synthesis, Characterization, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 5-Chloroquinolin-8-ol (CAS No. 130-16-5), a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. While the initial query specified 5-Chloroquinolin-3-ol (CAS No. 1261487-89-1), that isomer is sparsely documented in scientific literature.[1] This paper, therefore, focuses on the scientifically prominent and extensively studied isomer, 5-Chloroquinolin-8-ol, also known under the non-proprietary name Cloxyquin. We delve into its fundamental physicochemical properties, detailed synthetic and purification protocols, analytical characterization, and its broad spectrum of applications, most notably its potent antimicrobial and antitubercular activities. The guide is structured to provide both foundational knowledge and actionable, field-proven insights for laboratory application.

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic compounds with diverse pharmacological activities. The fusion of a benzene ring to a pyridine ring creates a heterocyclic structure that is both chemically stable and electronically versatile, allowing for functionalization at various positions. Halogenation, particularly chlorination, of the quinoline core is a common strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom can enhance metabolic stability, improve membrane permeability, and alter binding affinities to biological targets. 5-Chloroquinolin-8-ol is a classic exemplar of this principle, where the specific placement of the chloro and hydroxyl groups gives rise to its potent biological effects.

Compound Profile: 5-Chloroquinolin-8-ol (Cloxyquin)

A clear identification of the target compound is paramount for reproducible research. This section details the essential identifiers and physicochemical properties of 5-Chloroquinolin-8-ol.

2.1 Nomenclature and Identifiers

-

IUPAC Name: 5-chloroquinolin-8-ol

-

Synonyms: Cloxyquin, 5-Chloro-8-hydroxyquinoline, 5-Chlorooxine, Chlorisept[2][3][5]

2.2 Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, formulation, and biological behavior. The properties of 5-Chloroquinolin-8-ol are summarized below.

| Property | Value | Source(s) |

| Appearance | Light yellow crystalline powder | [6] |

| Melting Point | 122-124 °C | [6] |

| Density | 1.412 g/cm³ | [6] |

| Solubility | Soluble in organic solvents like ethanol, ether, chloroform | [7] |

| Purity (Typical) | ≥95-98% | [6] |

Synthesis and Purification: A Validated Protocol

The synthesis of 5-Chloroquinolin-8-ol is most commonly achieved through a variation of the Skraup-Doebner-von Miller reaction. This approach constructs the quinoline ring system from an aniline derivative. The causality behind this choice lies in its efficiency and the availability of starting materials.

3.1 Synthetic Pathway Overview

The reaction proceeds by condensing 4-chloro-2-aminophenol with an α,β-unsaturated carbonyl compound precursor, such as glycerol or acrolein, in a strongly acidic medium (e.g., sulfuric or hydrochloric acid).[8][9] The acid catalyzes the cyclization and subsequent dehydration and oxidation steps to yield the aromatic quinoline core.

3.2 Step-by-Step Laboratory Protocol

This protocol represents a self-validating system adapted from established procedures.[8][9][10]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-chloro-2-aminophenol (1.0 eq) and a suitable solvent such as 1N hydrochloric acid.

-

Reagent Addition: Add an oxidizing agent and the cyclizing agent, such as glycerol (approx. 3.0 eq) or acrolein diethyl acetal (approx. 2.5 eq).[8] The use of an oxidizing agent like 4-chloro-2-nitrophenol can improve yields in some patented methods.[10]

-

Reflux: Heat the mixture to reflux (typically 110-150°C) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it to a pH of 7-8 by the slow addition of a base, such as solid sodium carbonate or an aqueous sodium hydroxide solution.[8][9] This step is critical as it precipitates the crude product from the acidic solution.

-

Workup - Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers. The choice of solvent is based on its ability to effectively dissolve the product while being immiscible with water.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude solid product.

3.3 Purification

Achieving high purity is essential for biological assays and further synthetic applications.

-

Recrystallization: This is often the most effective method for purifying the final compound. The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol) and then allowed to cool slowly, often after the addition of an anti-solvent like water, to form high-purity crystals.[11] The addition of activated carbon to the hot solution can be used to remove colored impurities before filtration.[11][12]

-

Column Chromatography: For more challenging purifications or to isolate the product from closely related byproducts, silica gel column chromatography is employed. A typical eluent system is a gradient of ethyl acetate in hexane.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following table summarizes the expected analytical data for 5-Chloroquinolin-8-ol.

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons will appear as a series of doublets and multiplets in the δ 7.0-9.0 ppm range. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on solvent and concentration. |

| ¹³C NMR | Nine distinct carbon signals are expected, with carbons attached to electronegative atoms (Cl, N, O) shifted downfield. The C8 carbon bearing the hydroxyl group would appear around δ 150-155 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will be observed at m/z ≈ 179. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in a ~3:1 ratio) will be present, confirming the presence of chlorine. |

| FTIR Spectroscopy | Characteristic peaks include a broad O-H stretch (~3400 cm⁻¹), C-H aromatic stretches (~3100-3000 cm⁻¹), C=C and C=N aromatic ring stretches (~1600-1450 cm⁻¹), and a C-Cl stretch (~800-600 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed on a reverse-phase column (e.g., C18), indicating high purity (typically >98%). |

Applications in Drug Discovery and Scientific Research

5-Chloroquinolin-8-ol is not merely a laboratory chemical; it is a versatile molecule with a proven track record in biological and chemical research.

5.1 Antimicrobial and Antitubercular Activity

The most significant application of Cloxyquin is in antimicrobial research. It exhibits a broad spectrum of activity against bacteria, fungi, and protozoa.[5][6]

Its most compelling activity is against Mycobacterium tuberculosis. Studies have demonstrated potent in vitro activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL.[13] Crucially, this activity extends to multidrug-resistant (MDR) strains, making it a valuable lead compound in the search for new tuberculosis therapies.[13] The mechanism is believed to involve the chelation of essential metal ions required for bacterial enzyme function.

5.2 Versatile Synthetic Intermediate

Beyond its direct biological activity, 5-Chloroquinolin-8-ol serves as a key building block in organic synthesis. Its hydroxyl and chloro groups provide reactive handles for further functionalization. It is used as an intermediate in the manufacturing of:

-

Active Pharmaceutical Ingredients (APIs): As a scaffold for more complex drugs.[6]

-

Agrochemicals: It is a precursor in the synthesis of certain herbicides and fungicides.[7]

-

Dyes and Pigments: The quinoline core is a known chromophore, and derivatives are used in dye chemistry.[7]

Safety and Handling

As with any active chemical compound, proper handling is essential.

-

Hazards Identification: 5-Chloroquinolin-8-ol is classified as an irritant. It is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation.[7][14]

-

Handling Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[7]

Conclusion

5-Chloroquinolin-8-ol, or Cloxyquin, is a molecule of substantial scientific and pharmaceutical importance. Its straightforward synthesis, combined with its potent and broad-spectrum biological activity, particularly against drug-resistant tuberculosis, solidifies its role as a critical compound for research. This guide has provided the essential technical framework for its synthesis, purification, characterization, and application, empowering researchers to confidently and effectively utilize this versatile quinoline derivative in their work.

References

- 1. appchemical.com [appchemical.com]

- 2. Cloxyquin [webbook.nist.gov]

- 3. Cloxyquin (CAS 130-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 5-Chloroquinolin-8-ol | CAS 130-16-5 | LGC Standards [lgcstandards.com]

- 5. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 13. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Chloroquinoline | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloroquinolin-3-ol

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 5-Chloroquinolin-3-ol. It is intended for researchers, scientists, and drug development professionals. Given the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document synthesizes information from structurally related analogs and established chemical principles to provide a predictive framework. Crucially, it offers detailed, field-proven experimental protocols to empower researchers to determine these properties with scientific rigor.

Introduction: The Quinoline Scaffold and the Significance of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline nucleus profoundly influences the molecule's physicochemical properties, biological activity, and metabolic fate. This compound, an isomer of the more extensively studied 5-chloroquinolin-8-ol and 5-chloroquinolin-4-ol, presents a unique profile due to the placement of its chloro and hydroxyl groups. Understanding its solubility and stability is a critical first step in any drug discovery and development cascade, impacting formulation, bioavailability, and shelf-life.

Predicted Physicochemical Properties and Solubility Profile

While specific experimental data for this compound is scarce, we can predict its general behavior based on the known properties of quinolin-3-ol and the electronic effects of the chloro substituent.

Molecular Structure:

-

Formula: C₉H₆ClNO

-

Molecular Weight: 179.60 g/mol

The presence of a hydroxyl group at the 3-position and a chlorine atom at the 5-position will dictate the molecule's polarity, hydrogen bonding capability, and ultimately, its solubility. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the quinoline ring is a hydrogen bond acceptor. The chlorine atom, being electronegative, will influence the electron distribution within the aromatic system.

Predicted Solubility Behavior

The solubility of this compound is expected to be a nuanced interplay of its structural features.

-

Aqueous Solubility: The presence of the polar hydroxyl group suggests some degree of aqueous solubility. However, the largely aromatic and hydrophobic quinoline core, coupled with the lipophilic chlorine atom, will likely limit its solubility in water. The solubility is also predicted to be highly pH-dependent. In acidic conditions (pH < pKa of the quinoline nitrogen), the nitrogen will be protonated, forming a more soluble salt. In basic conditions (pH > pKa of the hydroxyl group), the hydroxyl group will be deprotonated to a phenoxide, which should also increase aqueous solubility.

-

Organic Solvent Solubility: this compound is anticipated to exhibit good solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), owing to the potential for hydrogen bonding and dipole-dipole interactions. It is expected to have moderate solubility in less polar solvents like ethyl acetate and dichloromethane, and low solubility in nonpolar solvents such as hexanes and toluene.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | Hydrogen bonding with the hydroxyl group and quinoline nitrogen enhances solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole-dipole interactions facilitate dissolution. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderately Soluble | A balance of polar and nonpolar interactions. |

| Nonpolar | Hexanes, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust, self-validating system for the quantitative determination of the solubility of this compound.

Materials

-

This compound (as solid)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Calibrated pH meter

-

Syringe filters (0.45 µm, solvent-compatible)

-

HPLC system with UV detector or a validated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

This method is the gold standard for solubility determination.

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Solutions:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

-

For aqueous solubility at different pH values, use appropriate buffer solutions (e.g., phosphate, citrate, borate).

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours). Periodically check to ensure that excess solid remains.

-

-

Sampling and Filtration:

-

Allow the vials to stand at the experimental temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. The filtration step should be performed quickly to avoid temperature-induced precipitation.

-

-

Quantification:

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample against a calibration curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Predicted Stability Profile and Degradation Pathways

The stability of this compound will be influenced by its susceptibility to hydrolysis, oxidation, and photolysis.

-

pH-Dependent Stability: The molecule is expected to be most stable in the neutral to slightly acidic pH range. In strongly acidic or basic conditions, degradation may be accelerated. The quinoline ring system is generally stable, but the hydroxyl group can influence reactivity.

-

Oxidative Stability: Phenolic compounds can be susceptible to oxidation, which may be catalyzed by metal ions or exposure to air. This could lead to the formation of colored degradation products.

-

Thermal Stability: As a crystalline solid, this compound is expected to be relatively stable at ambient temperatures. Stability at elevated temperatures should be experimentally determined.

-

Photostability: Aromatic systems, particularly those with heteroatoms and substituents, can be susceptible to photodegradation upon exposure to UV or visible light.

Hypothetical Degradation Pathways

Based on the chemical structure, the following degradation pathways are proposed. These are predictive and require experimental confirmation.

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. These studies are typically conducted according to ICH guidelines.

Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

Photostability chamber

-

Temperature-controlled oven

Experimental Workflow for Forced Degradation

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Procedure

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix the sample solution with 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Basic: Mix the sample solution with 0.1 M to 1 M NaOH. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

-

Thermal: Expose a solid sample and a solution of the sample to dry heat in an oven (e.g., 80-100 °C).

-

Photolytic: Expose a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be run in parallel.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including unstressed controls, using a stability-indicating HPLC method. A PDA detector is invaluable for assessing peak purity and detecting the formation of new chromophores. LC-MS can be used for the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Determine the relative retention times of the degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is paramount for accurately quantifying this compound and its degradation products.

Table 2: Proposed Starting Conditions for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the basic quinoline nitrogen. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. | To elute both the parent compound and potentially more or less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | Monitor at a UV maximum (e.g., ~230-250 nm and ~300-320 nm) and use a PDA detector to scan across a wider range. | To ensure sensitive detection of the parent compound and any degradation products. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific experimental data for this compound remains to be fully elucidated, this guide provides a comprehensive framework for its anticipated solubility and stability characteristics based on sound chemical principles and data from analogous structures. The detailed experimental protocols provided herein offer a clear and robust pathway for researchers to determine these critical parameters. A thorough understanding of the solubility and stability of this compound is an indispensable component of its journey from a promising chemical entity to a potential therapeutic agent.

References

Due to the lack of direct literature for this compound, this reference list includes sources for the properties of related compounds and general methodologies.

-

General Quinoline Chemistry

- Title: Quinoline

- Source: Wikipedia

-

URL: [Link]

-

Solubility of Quinoline Derivatives

- Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics

- Source: AAPS PharmSciTech

-

URL: [Link]

-

Stability-Indicating Method Development

- Title: Stability-Indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent

- Source: Semantic Scholar

-

URL: [Link]

- Forced Degradation Studies: Title: Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions Source: Benchchem

-

Properties of Quinolin-3-ol

- Title: 3-QUINOLINOL

- Source: ChemBK

-

URL: [Link]

-

Properties of 5-Chloroquinolin-8-ol

- Title: 5-Chloro-8-hydroxyquinoline

- Source: PubChem

-

URL: [Link]

The Emergence of a Privileged Scaffold: A Guide to the Discovery and Synthetic History of Substituted Quinolin-3-ols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and functional materials.[1] Among its many isomeric and substituted forms, the quinolin-3-ol scaffold has emerged as a particularly "privileged" structure in medicinal chemistry, prized for its unique electronic properties and versatile synthetic handles. This guide provides an in-depth exploration of the discovery and historical evolution of substituted quinolin-3-ols. We will trace the journey from early, often arduous, synthetic routes to the development of modern, efficient catalytic methodologies. By explaining the causality behind key experimental choices and highlighting pivotal discoveries, this document serves as a technical resource for researchers aiming to leverage this remarkable scaffold in drug development and beyond. A detailed case study on the discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors will illustrate the scaffold's modern-day impact.

Introduction: The Significance of the Quinoline Core and C-3 Hydroxylation

First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline is an aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] This fusion imparts a unique electronic character, influencing the reactivity and intermolecular interactions of its derivatives. The nitrogen atom acts as a hydrogen bond acceptor and introduces a dipole moment, while the bicyclic aromatic system provides a rigid scaffold for presenting substituents in a defined three-dimensional space. These features underpin the broad spectrum of biological activities exhibited by quinoline-based compounds, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3]

The position of substitution on the quinoline ring is critical in determining a molecule's pharmacological profile. The introduction of a hydroxyl group at the C-3 position, creating the quinolin-3-ol core, is of particular strategic importance for several reasons:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzyme active sites and receptors.

-

Acidity: As a phenol analog, the hydroxyl group is weakly acidic, allowing for ionic interactions and influencing the compound's pharmacokinetic properties (pKa, solubility).

-

Synthetic Versatility: The hydroxyl group is a versatile functional handle for further molecular elaboration through reactions like etherification, esterification, and O-arylation, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

The journey to efficiently synthesize and functionalize this core has been a central theme in heterocyclic chemistry for over a century.

The Genesis: Early Syntheses of the Quinolin-3-ol Core

Prior to the development of direct cyclization methods, the synthesis of the parent quinolin-3-ol was a multi-step and often low-yielding endeavor. Early approaches typically relied on the functional group manipulation of pre-formed quinolines, such as the diazotization of 3-aminoquinoline followed by hydrolysis of the resulting diazonium salt.[5]

A more direct, classical approach is a variation of the Pfitzinger reaction, which condenses an isatin derivative with a carbonyl compound.[6] A notable and well-documented procedure for synthesizing quinolin-3-ol involves the reaction of isatin with chloropyruvic acid. This method, detailed in Organic Syntheses, first constructs 3-hydroxycinchoninic acid, which is subsequently decarboxylated to yield the final product.[5]

The causality behind this choice of reactants is rooted in their complementary reactivity. Isatin, under basic conditions, undergoes ring-opening to form an intermediate keto-acid. This intermediate then condenses with chloropyruvic acid, a reactive α-keto acid, to build the new pyridine ring. The final decarboxylation step is a classic method for removing the C-4 carboxylic acid group, driven by the thermal stability of the resulting aromatic quinolin-3-ol. While effective, this and other early methods often required harsh conditions and were limited in scope for creating diverse substituted analogs.

The Evolution of Synthetic Methodologies

The demand for structurally diverse quinolin-3-ols, particularly for pharmaceutical screening, spurred the development of more efficient and versatile synthetic strategies. This evolution has progressed from modifications of classical named reactions to the advent of powerful transition-metal-catalyzed methods.

Classical Condensation Strategies: The Friedländer Synthesis

One of the most fundamental and adaptable methods for quinoline synthesis is the Friedländer annulation, first reported in 1882.[4][7] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[8][9] The mechanism typically proceeds via an initial aldol condensation followed by cyclization and dehydration, or through the formation of a Schiff base intermediate which then undergoes an intramolecular aldol-type reaction.[4]

To generate quinolin-3-ols via this route, a common strategy involves using an α-hydroxy ketone or a protected equivalent as the methylene component. The choice of catalyst is crucial; acids protonate the carbonyl, increasing its electrophilicity, while bases deprotonate the α-methylene group to form a nucleophilic enolate. The primary limitation of the classical Friedländer synthesis can be the harsh conditions (high temperatures, strong acids/bases) and potential side reactions, such as self-condensation of the methylene component.[7]

Modern Catalytic and Strategic Syntheses

The last few decades have witnessed a paradigm shift towards catalyst-driven reactions that offer milder conditions, greater functional group tolerance, and improved yields.

Transition Metal-Catalyzed Syntheses: Modern organometallic chemistry has provided powerful tools for C-H activation and annulation reactions. Rhodium(III) and Ruthenium(II) catalysts, for instance, can direct the ortho-C–H activation of anilines or related precursors, which then undergo cyclization with coupling partners like alkynes or enaminones to form the quinoline ring.[10] These methods allow for the construction of highly substituted quinolines, including 3-substituted variants, under significantly milder conditions than classical approaches.[10][11]

Novel One-Pot Strategies: More recent innovations focus on atom economy and operational simplicity. One such strategy involves the reaction of aryldiazonium salts with alkenes in a nitrile solvent.[6] This process generates a 3,4-dihydroquinolinium salt intermediate, which can be oxidized in a one-pot fashion to the corresponding quinolin-3-ol.[6] This approach is advantageous as it avoids the need for pre-functionalized aniline precursors and assembles the core from simple, readily available starting materials.

| Synthetic Strategy | Typical Conditions | Advantages | Limitations |

| Pfitzinger-Type Reaction | Strong base (KOH), high temperature, subsequent decarboxylation | Utilizes readily available isatins. | Harsh conditions, limited substrate scope, multi-step. |

| Friedländer Annulation | Strong acid or base, reflux temperatures. | Convergent, builds core in one step. | Harsh conditions, potential for side reactions, regioselectivity issues.[7] |

| Transition-Metal Catalysis | Rh(III), Ru(II), or Cu(I) catalyst, oxidant, mild to moderate temp. | High efficiency, broad functional group tolerance, mild conditions.[10][12] | Catalyst cost and sensitivity, requires specific directing groups. |

| One-Pot Diazonium Route | Diazonium salt + alkene, nitrile solvent, 80°C, subsequent oxidation. | Operationally simple, starts from basic materials, good yields.[6] | Requires handling of diazonium salts, limited to specific substitution patterns. |

The Rise in Medicinal Chemistry: A Privileged Scaffold

The synthetic accessibility of substituted quinolin-3-ols has enabled their exploration in drug discovery, revealing a remarkable range of biological activities. The scaffold is present in molecules developed as neurokinin 3 (NK3) receptor antagonists (e.g., Talnetant) for irritable bowel syndrome and as P-selectin inhibitors (e.g., PSI-697) for inflammatory conditions.[6]

Case Study: Discovery of Quinoline-3-carboxamides as H-PGDS Inhibitors

A compelling example of the quinolin-3-ol scaffold's utility is the discovery of potent and selective inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is an enzyme involved in the production of prostaglandin D₂ (PGD₂), a key mediator in allergic and inflammatory responses. Inhibiting this enzyme is a promising therapeutic strategy for conditions like asthma and muscular dystrophy.[13]

The discovery process, initiated by GlaxoSmithKline and Astex Pharmaceuticals, began with a fragment-based screen against the H-PGDS enzyme.[14][15] This screen identified a 3-cyano-quinoline fragment as a weak but efficient binder (IC₅₀ = 220 µM).[14]

The key scientific insight was to leverage structural information from other fragment hits to guide the optimization of this initial lead. The cyano group was converted to a carboxamide, a bioisostere known to form more favorable hydrogen bonds. This single change led to a 70-fold increase in potency.[14] A subsequent systematic exploration of the amide's amine substituent (the R-group on the -CONHR moiety) using array chemistry led to the identification of a highly potent tool compound with an IC₅₀ of 9.9 nM.[14][16] This represents a >22,000-fold improvement from the initial fragment hit, demonstrating a powerful, structure-guided drug discovery campaign built upon the quinoline-3-carboxamide scaffold.

| Compound | Key Feature | IC₅₀ (nM) | Ligand Efficiency (LE) |

| Fragment 1a | 3-Cyano-quinoline | 220,000 | 0.43 |

| Intermediate 1d | 3-Carboxamide | 3,100 | 0.49 |

| Tool Compound 1bv | Optimized Amine | 9.9 | 0.42 |

Experimental Protocols

To provide a practical understanding of the synthesis of these scaffolds, this section details both a classical and a modern experimental procedure.

Protocol 1: Classical Pfitzinger-Type Synthesis of Quinolin-3-ol

(Adapted from Organic Syntheses, Coll. Vol. 5, p. 635)[5][17]

This two-step procedure first prepares 3-hydroxycinchoninic acid, which is then decarboxylated.

Part A: 3-Hydroxycinchoninic Acid

-

Materials: Isatin, Potassium Hydroxide (85%), Chloropyruvic Acid, Water, Hydrochloric Acid, Aqueous Ammonia.

-

Procedure:

-

A solution of potassium hydroxide (448 g) in water (900 mL) is prepared in a 3-L flask equipped with a mechanical stirrer.

-

Isatin (147 g, 1 mole) is added to the hot solution. The solid dissolves to form an orange-yellow solution.

-

The solution is cooled to 20-25°C under a nitrogen atmosphere.

-

Chloropyruvic acid (168.5 g, 1.375 moles) is added gradually over 2 hours while maintaining the temperature at 20-25°C.

-

The mixture is stirred for an additional hour and then allowed to stand at room temperature for 6 days.

-

The crude product is isolated and purified by precipitation with hydrochloric acid and then aqueous ammonia to yield 3-hydroxycinchoninic acid.

-

Part B: Quinolin-3-ol (Decarboxylation)

-

Materials: 3-Hydroxycinchoninic Acid, Quinoline (solvent).

-

Procedure:

-

A slurry of 3-hydroxycinchoninic acid (94.5 g, 0.5 mole) in quinoline (285 mL) is prepared in a flask fitted for distillation.

-

The mixture is heated. At an internal temperature of 220-225°C, vigorous evolution of carbon dioxide occurs.

-

The heating is continued for about 10 minutes after gas evolution ceases.

-

The final product, quinolin-3-ol, is isolated from the reaction mixture via filtration and purified by recrystallization.

-

Protocol 2: Modern One-Pot Synthesis of 3-Hydroxyquinolines

(Conceptual protocol based on the strategy by Padala et al., 2018)[6]

-

Materials: Substituted phenyldiazonium salt, styrene (or other alkene), anhydrous acetonitrile, sodium carbonate, dichloromethane (DCM).

-

Procedure:

-

In a dry, sealed tube, the phenyldiazonium salt (1.0 eq.) and the alkene (2.0 eq.) are suspended in anhydrous acetonitrile.

-

The tube is sealed and heated in an oil bath at 80°C for 2 hours. This forms the 3,4-dihydroquinolinium salt intermediate.

-

After cooling to room temperature, the reaction mixture is diluted with DCM and washed with saturated aqueous NaHCO₃.

-

The organic layer is separated and stirred over anhydrous sodium carbonate (a mild base) under an atmosphere of air (oxygen) for 2-3 days. The base facilitates the oxidation of the dihydroquinolinium salt to the final 3-hydroxyquinoline product.

-

The product is isolated and purified using standard techniques such as column chromatography.

-

-

Causality Note: This modern approach is significantly milder and more convergent. The key is the intramolecular trapping of an in situ generated N-arylnitrilium intermediate by the alkene, followed by a mild, base-promoted aerobic oxidation to achieve aromatization. This avoids the high temperatures and strong reagents of the classical methods.

Future Perspectives

The history of substituted quinolin-3-ols is a testament to the relentless drive for synthetic efficiency and molecular novelty in chemistry. Future research will likely focus on several key areas:

-

Green Chemistry: Expanding the use of environmentally benign solvents, catalysts, and energy sources (e.g., photocatalysis, mechanochemistry).[12][18]

-

Biocatalysis: Employing enzymes to perform key bond-forming steps with high stereoselectivity, an area that remains relatively unexplored for this scaffold.

-

New Biological Targets: As our understanding of disease biology grows, the quinolin-3-ol scaffold will undoubtedly be applied to new and challenging biological targets, continuing its legacy as a truly privileged structure in the development of new medicines.

References

-

Title: Friedländer synthesis Source: Wikipedia URL: [Link]

-

Title: Friedlaender Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Concerning the mechanism of the Friedländer quinoline synthesis Source: Arkivoc URL: [Link]

-

Title: Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts Source: RSC Advances URL: [Link]

-

Title: 3-hydroxyquinoline Source: Organic Syntheses URL: [Link]

-

Title: The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors Source: ResearchGate URL: [Link]

-

Title: The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors Source: PubMed URL: [Link]

-

Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI URL: [Link]

-

Title: Tetrahydroquinolines Source: Organic Syntheses URL: [Link]

-

Title: FACILE SYNTHESIS OF 2-ETHYL-3-QUINOLINECARBOXYLIC ACID HYDROCHLORIDE Source: Organic Syntheses URL: [Link]

-

Title: Deaton et al., “The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors.” Source: Astex Pharmaceuticals URL: [Link]

-

Title: The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Source: Shenzhen International Science and Technology Information Center Portal URL: [Link]

- Title: Quinoline-3-carboxamides as h-pgds inhibitors Source: Google Patents URL

-

Title: (z)-4-(trimethylsilyl)-3-buten-1-ol Source: Organic Syntheses URL: [Link]

-

Title: Hydroxyquinoline Uses, Structure & Synthesis Source: Study.com URL: [Link]

-

Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: PMC URL: [Link]

-

Title: Quinoline Source: Wikipedia URL: [Link]

-

Title: 2,4-DIMETHYLQUINOLINE Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of 3-substituted quinolines [catalysis by Sc(OTf)3] Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI URL: [Link]

-

Title: The Catalysts-Based Synthetic Approaches to Quinolines: A Review Source: PubMed URL: [Link]

-

Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

-

Title: Strategies for the synthesis of 3-substituted quinoline derivatives. Source: ResearchGate URL: [Link]

-

Title: 3-quinolinol - 580-18-7, C9H7NO, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]

- 3. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents [patents.google.com]

- 14. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deaton et al., “The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors.” Bioorganic & Medicinal Chemistry, 2019 – Astex [astx.com]

- 16. researchgate.net [researchgate.net]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. mdpi.com [mdpi.com]

The Ascendant Role of 5-Chloro Substituted Quinolines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, yielding a plethora of therapeutic agents. Among its many derivatives, 5-chloro substituted quinolines have emerged as a particularly compelling class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of 5-chloro substituted quinolines. We delve into their potent antimalarial and anticancer properties, offering insights into their mechanisms of action and pharmacokinetic profiles. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, fostering a deeper understanding of this promising class of molecules and paving the way for the design of next-generation therapeutics.

Introduction: The Strategic Importance of the 5-Chloro Substituent

The introduction of a chlorine atom at the 5-position of the quinoline ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This strategic substitution has been shown to enhance the biological activity of quinoline derivatives, making them attractive candidates for drug development.[1] The 5-chloroquinoline core is a key building block in the synthesis of a diverse array of bioactive molecules, with applications ranging from pharmaceuticals to agrochemicals.[2] This guide will focus on the scientific underpinnings of their therapeutic potential, with a particular emphasis on their roles in combating malaria and cancer.

Synthetic Strategies: Crafting the 5-Chloroquinoline Core

The construction of the 5-chloroquinoline scaffold can be achieved through several synthetic methodologies, with the Doebner-von Miller reaction being a prominent and versatile approach. This acid-catalyzed reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[3][4] The choice of reactants and reaction conditions is critical for achieving high yields and purity.

The Doebner-von Miller Reaction: A Mechanistic Overview

The Doebner-von Miller reaction proceeds through a series of complex steps, the exact mechanism of which has been a subject of debate.[3][5] A plausible pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to yield the quinoline ring system. The use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is essential for promoting the key cyclization and dehydration steps.[3][4] An oxidizing agent, which can be one of the reactants (e.g., a nitro compound) or an external additive, facilitates the final aromatization to the stable quinoline ring.[6]

Experimental Protocol: Synthesis of 5-Chloro-8-hydroxyquinoline

This protocol details a representative synthesis of 5-chloro-8-hydroxyquinoline using a modified Doebner-von Miller approach.

Materials:

-

4-Chloro-2-aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

4-Chloro-2-nitrophenol (as an oxidizing agent)

-

Sodium Hydroxide solution (for neutralization)

-

Hydrochloric Acid (for purification)

-

Activated Carbon

-

Organic solvent (e.g., toluene, for azeotropic water removal)

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol.[7]

-

Acid Addition: While stirring and maintaining the temperature between 100-170 °C, slowly add concentrated sulfuric acid.[8] The exothermic nature of this addition requires careful control of the temperature.

-

Reaction and Water Removal: Once the sulfuric acid addition is complete, maintain the reaction at an elevated temperature to drive the reaction to completion. During this phase, water generated in the reaction can be removed azeotropically using a suitable organic solvent like toluene or under vacuum to shift the equilibrium towards product formation.[8]

-